

# Introduction: Understanding Dimethyl 2-(propan-2-ylidene)malonate

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## Compound of Interest

Compound Name: *Dimethyl isopropylidenemalonate*

Cat. No.: *B141032*

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Dimethyl 2-(propan-2-ylidene)malonate, also known as **dimethyl isopropylidenemalonate**, is a diester derivative of malonic acid.[1] With the chemical formula  $C_8H_{12}O_4$ , this compound serves as a versatile building block in organic synthesis.[2] Its structure, featuring a reactive  $\alpha,\beta$ -unsaturated system, makes it a valuable intermediate for creating more complex molecules, including pharmaceuticals, dyes, and pesticides.[2] The presence of the isopropylidene group and two methyl ester functionalities dictates its unique physical and chemical properties, which are critical for its application in various synthetic transformations.

The primary route to synthesizing this and similar alkylidene malonates is the Knoevenagel condensation.[3][4] This reaction involves the nucleophilic addition of an active methylene compound, such as dimethyl malonate, to a carbonyl group—in this case, acetone—followed by dehydration.[3] The reactivity of dimethyl 2-(propan-2-ylidene)malonate is characterized by its susceptibility to Michael additions and other nucleophilic attacks at the  $\beta$ -carbon position, driven by the electron-withdrawing nature of the adjacent ester groups.

This guide provides a comprehensive overview of the core physical properties of dimethyl 2-(propan-2-ylidene)malonate, outlines the standard methodologies for its characterization, and offers insights into its synthesis and handling for research and development applications.

## Core Physicochemical Properties

The physical properties of a compound are foundational to its handling, purification, and application in chemical reactions. The following table summarizes the key physicochemical data for dimethyl 2-(propan-2-ylidene)malonate.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>4</sub>	[5]
Molecular Weight	172.18 g/mol	[5]
CAS Number	22035-53-6	[5]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	~215 °C	[2]
Melting Point	~-48 °C	[2]
Density	~1.20 g/cm <sup>3</sup>	[2]
Solubility	Soluble in organic solvents like alcohols, ethers, and ketones.	[2]

These properties indicate that dimethyl 2-(propan-2-ylidene)malonate is a relatively non-volatile liquid at room temperature, suitable for reactions that require elevated temperatures. Its solubility profile allows for its use in a wide range of common organic solvents.

## Molecular Structure Visualization

The arrangement of atoms and functional groups in dimethyl 2-(propan-2-ylidene)malonate is crucial for understanding its reactivity. The following diagram illustrates its molecular structure.

Caption: Molecular structure of dimethyl 2-(propan-2-ylidene)malonate.

## Spectroscopic Characterization: A Guide for the Analyst

Structural elucidation and purity assessment are critical in chemical synthesis. The following sections detail the expected spectroscopic signatures for dimethyl 2-(propan-2-ylidene)malonate.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups of the isopropylidene moiety are chemically equivalent and should appear as a single sharp singlet, integrating to six protons. The two methyl groups of the ester functionalities are also equivalent, appearing as another distinct singlet integrating to six protons. The lack of adjacent protons for splitting results in these characteristic singlet signals.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides information about the carbon framework. Key expected signals include:
  - A signal for the quaternary vinylic carbon.
  - Signals for the methyl carbons of the isopropylidene group.
  - A signal for the carbonyl carbons of the ester groups.
  - A signal for the methyl carbons of the ester groups.
  - A signal for the central carbon of the isopropylidene group.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For dimethyl 2-(propan-2-ylidene)malonate, the key absorption bands would be:

- C=O Stretch: A strong, sharp peak around  $1720\text{--}1740\text{ cm}^{-1}$ , characteristic of the carbonyl group in an  $\alpha,\beta$ -unsaturated ester.
- C=C Stretch: A medium intensity peak around  $1640\text{--}1680\text{ cm}^{-1}$  for the carbon-carbon double bond.
- C-O Stretch: Strong absorptions in the  $1000\text{--}1300\text{ cm}^{-1}$  region, corresponding to the C-O single bonds of the ester groups.
- C-H Bends and Stretches: Signals corresponding to the  $\text{sp}^3$  and  $\text{sp}^2$  C-H bonds.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

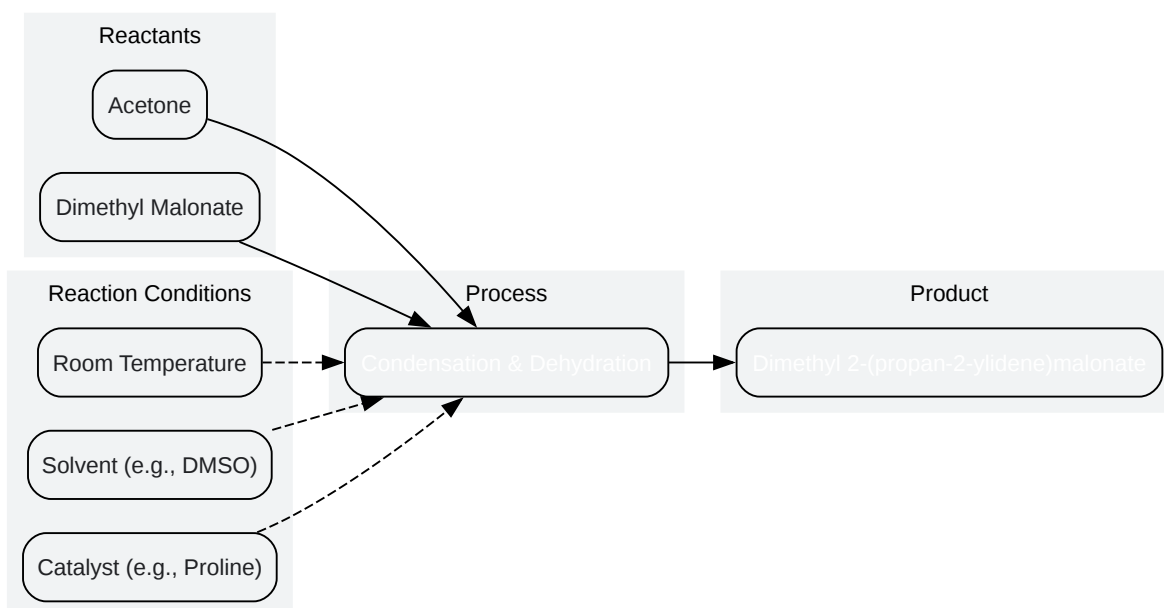
- **Molecular Ion ( $M^+$ ):** The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound ( $m/z = 172.18$ ).
- **Fragmentation Pattern:** Common fragmentation pathways would likely involve the loss of a methoxy group ( $-OCH_3$ ) or a methyl group ( $-CH_3$ ), leading to characteristic fragment ions.

## Synthesis via Knoevenagel Condensation

As previously mentioned, the Knoevenagel condensation is a cornerstone reaction for synthesizing alkylidene malonates.<sup>[3]</sup> This reaction provides a straightforward and efficient method for forming the  $C=C$  bond.<sup>[6]</sup>

## Reaction Workflow

The synthesis involves the reaction of dimethyl malonate with acetone, typically catalyzed by a weak base like piperidine or an amino acid such as proline.<sup>[4][6]</sup>



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Caption: Workflow for the Knoevenagel condensation synthesis.

## Experimental Protocol: Proline-Catalyzed Synthesis

This protocol is adapted from established methods for Knoevenagel condensation.<sup>[6]</sup>

- **Catalyst Preparation:** A solution of isovaleraldehyde (as a representative aldehyde, though acetone would be used for the title compound) (30 mmol) in dry DMSO (10 mL) with 10% proline (345 mg) is stirred for 5 minutes.
- **Addition of Malonate:** Dimethyl malonate (60 mmol) is added to the mixture.
- **Reaction:** The mixture is stirred at room temperature overnight.
- **Workup:** The reaction is diluted with ethyl acetate (30 mL) and washed twice with water (30 mL).

- Isolation: The organic layer is dried over  $\text{Na}_2\text{SO}_4$ , and the solvent is removed under vacuum to afford the product.

#### Justification of Experimental Choices:

- Proline as Catalyst: Proline is an effective and environmentally benign organocatalyst for this transformation. Its bifunctional nature (acting as both a weak acid and a weak base) facilitates the reaction.
- DMSO as Solvent: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent that can dissolve the reactants and catalyst, promoting the reaction.
- Excess Malonate: Using a two-fold excess of dimethyl malonate helps to drive the reaction to completion.
- Aqueous Workup: The washing step with water removes the DMSO and the proline catalyst, which are water-soluble.
- Drying and Evaporation: Drying the organic layer removes residual water, and solvent removal under vacuum isolates the final product.

## Conclusion

Dimethyl 2-(propan-2-ylidene)malonate is a valuable synthetic intermediate with well-defined physical properties. A thorough understanding of its characteristics, supported by robust analytical techniques such as NMR and IR spectroscopy, is essential for its effective use in research and development. The Knoevenagel condensation provides a reliable and efficient synthetic route, allowing for its preparation from readily available starting materials. This guide serves as a foundational resource for scientists and researchers working with this versatile compound.

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